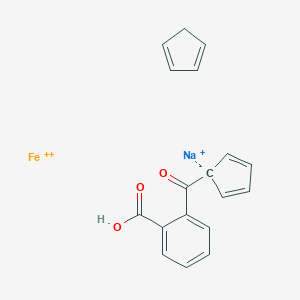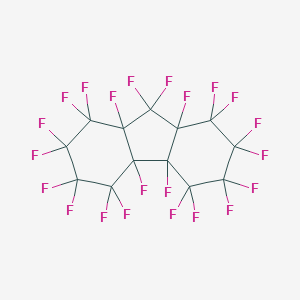
Perfluoroperhydrofluorene
Overview
Description
Perfluoroperhydrofluorene is a chemical compound with the molecular formula C13F22 . It is a type of perfluoroarene, which are compounds where all the hydrogen atoms connected to carbon are replaced by fluorine atoms . The molecular weight of this compound is 574.10 g/mol .
Molecular Structure Analysis
This compound has a complex molecular structure that includes 35 atoms, 13 of which are Carbon atoms and 22 are Fluorine atoms . It contains a total of 37 bonds, including 37 non-H bonds, 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings .
Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 574.10 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 22, and a Rotatable Bond Count of 0 . Its exact mass and monoisotopic mass are both 573.9648696 g/mol . It has a topological polar surface area of 0 Ų, a heavy atom count of 35, and a formal charge of 0 .
Scientific Research Applications
Environmental and Atmospheric Chemistry
Perfluoroperhydrofluorene and related compounds, like Perfluorocarbons (PFCs), are crucial in environmental and atmospheric studies due to their inertness and stability. PFCs are used as tracers to study air flow and have significant global warming potentials due to their long atmospheric lifetimes. Their immortal nature on human timescales poses a concern for climate change. Perfluoropolyethers (PFPEs) are another group of perfluorinated fluids mainly used in industrial applications. They have low reactivity in the troposphere, resulting in a long atmospheric lifetime of over 800 years, and contribute significantly to global warming potential (Shallcross & Martin, 2011), (Young et al., 2006).
Medical Imaging and Therapeutics
In the medical field, perfluorocarbons are utilized for their unique properties. They are used as contrast agents in various medical imaging techniques including magnetic resonance imaging, ultrasonography, computed tomography, and positron emission tomography. Their high fluorine content and previous regulatory approvals make them promising candidates for new commercial imaging agents. Additionally, their use in theranostics, integrating both therapeutic and diagnostic functionalities, is gaining interest (Holman et al., 2022).
Environmental Degradation Studies
The environmental biodegradability of polyfluoroalkyl chemicals is a significant concern. These chemicals are widely used in industrial and commercial applications and can degrade into toxic perfluoroalkyl carboxylic and sulfonic acids. Understanding their microbial degradation pathways, half-lives, and the potential for defluorination is critical for evaluating their environmental fate and effects (Liu & Avendaño, 2013).
Material Science and Engineering
Perfluorocarbons are leveraged in material science for their chemical stability. They are used in applications such as stain and water-resistant coatings for textiles and carpets, oil-resistant coatings for food packaging, and in fire-fighting foams. Understanding the properties and behaviors of perfluorocarbons is crucial for developing advanced materials and ensuring environmental safety (Kannan et al., 2004).
Organ Preservation in Transplantation
In transplantation medicine, perfluorocarbons (PFCs) are used for organ preservation due to their high capacity for dissolving oxygen. This property is harnessed in static storage techniques, continual perfusion, or as a simple flush solution to deliver oxygen during solid organ preservation. The success of PFCs in this domain is dependent on the type of organ and species, indicating the need for further research to establish broader applications (Hosgood & Nicholson, 2010).
Safety and Hazards
When handling Perfluoroperhydrofluorene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Future Directions
The future directions of research on Perfluoroperhydrofluorene and similar compounds are likely to focus on their environmental persistence and biotoxicity properties . There is a need for optimized analytical setups, especially multi-methods, and semi-specific tools to determine PFAS-sum parameters in any relevant matrix . Future research may also focus on the mobility, substitution of regulated substances, increase in structural diversity of existing PFAS molecules, and the unknown “Dark Matter” of PFAS .
Mechanism of Action
Target of Action
Perfluoroperhydrofluorene, also known as Perfluorofluorene , is a complex compound with a variety of potential targets. . More research is needed to identify the specific targets and their roles.
Mode of Action
It is believed to interact with various components in its environment due to its unique physicochemical properties . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the compound’s unique structure and properties, it is likely that it interacts with multiple biochemical pathways
Pharmacokinetics
The compound’s unique structure and properties, such as its high molecular weight and low volatility , may impact its bioavailability and pharmacokinetic profile.
Result of Action
Given the compound’s unique properties, it is likely that it exerts a variety of effects at the molecular and cellular levels
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s unique physicochemical properties, such as its high density and low volatility , may affect its behavior in different environments. Additionally, the compound is considered to have low toxicity, but it should still be handled with care .
properties
IUPAC Name |
1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,9a-docosafluorofluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13F22/c14-1-2(15)4(17,9(26,27)13(34,35)11(30,31)7(2,22)23)5(18,19)3(1,16)8(24,25)12(32,33)10(28,29)6(1,20)21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFYOLXVKFUEPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C3(C(C(C1(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)(F)F)(C(C(C(C3(F)F)(F)F)(F)F)(F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13F22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380005 | |
| Record name | Perfluoroperhydrofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
307-08-4 | |
| Record name | 1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,9a-Docosafluorododecahydro-1H-fluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoroperhydrofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 307-08-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



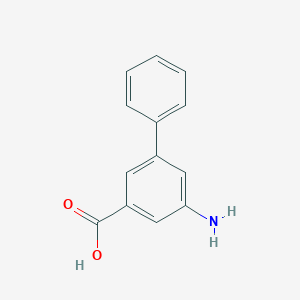
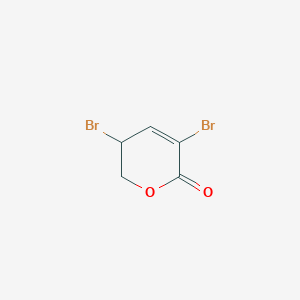


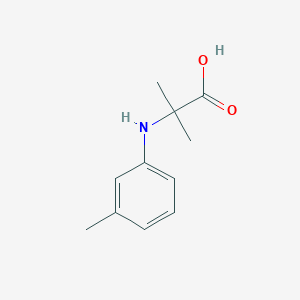

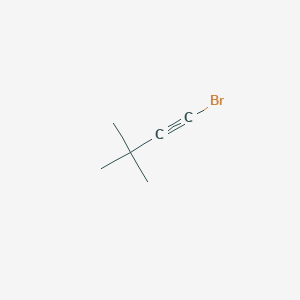

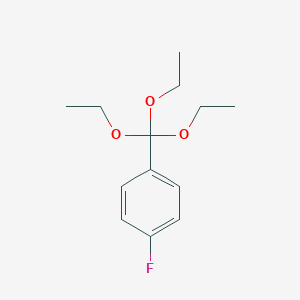
![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)



